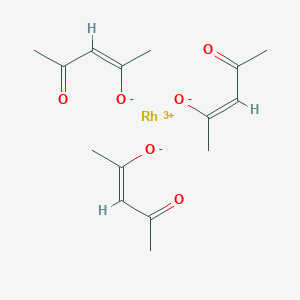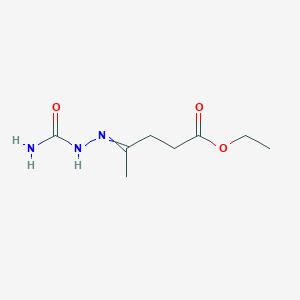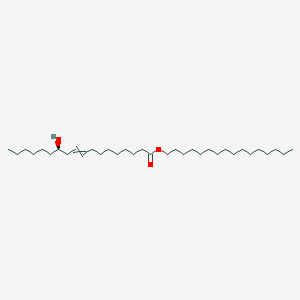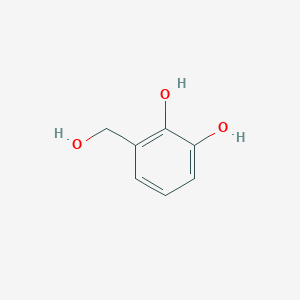
3-(羟甲基)邻苯二酚
描述
科学研究应用
3-(Hydroxymethyl)pyrocatechol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Mode of Action
It is known that catechols, a class of organic compounds that includes 3-(hydroxymethyl)pyrocatechol, can undergo a variety of chemical reactions . In the presence of heavy metals, such as iron or copper, stable complexes can be formed. In the presence of oxidizing agents, catechols can be oxidized to semiquinone radicals and in a next step to o-benzoquinones .
Biochemical Pathways
Catechols are known to be involved in various biochemical reactions, including complex formations and redox chemistry .
Result of Action
It is known that catechols can interact with various biomolecules, leading to potential cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Hydroxymethyl)pyrocatechol .
生化分析
Biochemical Properties
3-(Hydroxymethyl)pyrocatechol is known to participate in various biochemical reactions. It can undergo a variety of chemical reactions, forming stable complexes with heavy metals such as iron or copper . In the presence of oxidizing agents, it can be oxidized to semiquinone radicals and in a next step to o-benzoquinones . These reactions can occur with biomolecules such as DNA, proteins, and membranes, ultimately leading to non-repairable damage .
Cellular Effects
The effects of 3-(Hydroxymethyl)pyrocatechol on cells are complex and multifaceted. For instance, it has been found that the addition of phenol, a compound similar to 3-(Hydroxymethyl)pyrocatechol, can enhance the degradation of certain compounds in cells . The addition of pyrocatechol, another similar compound, led to a decrease in the removal efficiency of certain compounds . These findings suggest that 3-(Hydroxymethyl)pyrocatechol may have diverse effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(Hydroxymethyl)pyrocatechol is not fully understood. It is known that this compound can interact with various biomolecules at the molecular level. For example, it can form stable complexes with heavy metals, which may catalyze redox reactions . It can also undergo oxidation to form semiquinone radicals and o-benzoquinones, which can interact with biomolecules such as DNA, proteins, and membranes .
Temporal Effects in Laboratory Settings
The effects of 3-(Hydroxymethyl)pyrocatechol can change over time in laboratory settings. For instance, the degradation of certain compounds in cells can be enhanced by the addition of phenol over time .
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)pyrocatechol can vary with different dosages in animal models. Specific studies investigating the dosage effects of 3-(Hydroxymethyl)pyrocatechol in animal models are currently lacking
Metabolic Pathways
3-(Hydroxymethyl)pyrocatechol is likely involved in various metabolic pathways. For instance, it is known that catechols, a class of compounds that includes 3-(Hydroxymethyl)pyrocatechol, can participate in various chemical reactions that play important roles in the toxicity of catechols .
Transport and Distribution
It is likely that this compound can interact with various transporters or binding proteins, which could influence its localization or accumulation
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: 3-(Hydroxymethyl)pyrocatechol can be synthesized through several methods. One common approach involves the hydroxymethylation of pyrocatechol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-(Hydroxymethyl)pyrocatechol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: 3-(Hydroxymethyl)pyrocatechol can undergo oxidation reactions, leading to the formation of corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the hydroxymethyl group.
Substitution: Halogenated derivatives and other substituted products.
相似化合物的比较
Pyrocatechol (Catechol): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Hydroquinone: Similar structure but with hydroxyl groups in the para position, leading to different chemical properties.
Resorcinol: Hydroxyl groups in the meta position, resulting in distinct reactivity and applications.
Uniqueness: 3-(Hydroxymethyl)pyrocatechol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
IUPAC Name |
3-(hydroxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-2-1-3-6(9)7(5)10/h1-3,8-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFALTGHGHULNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162022 | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-77-9 | |
| Record name | 3-(Hydroxymethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


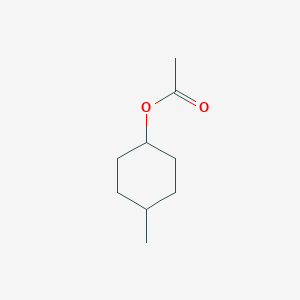
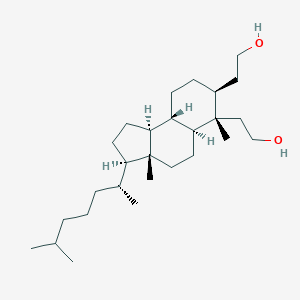
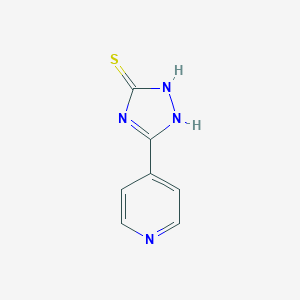
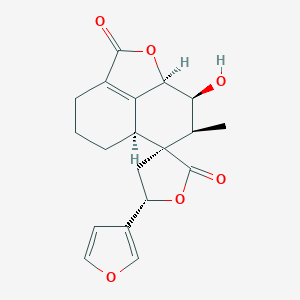
![Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester](/img/structure/B88031.png)
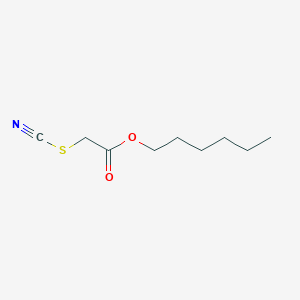
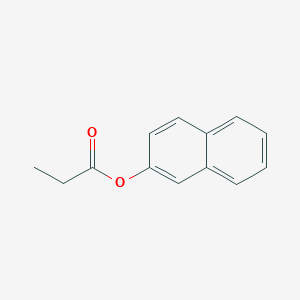
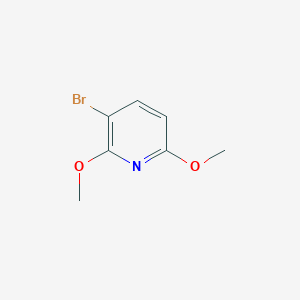
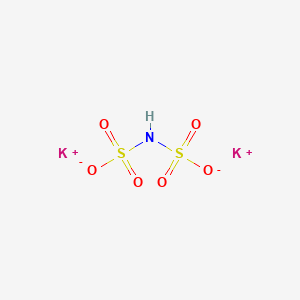
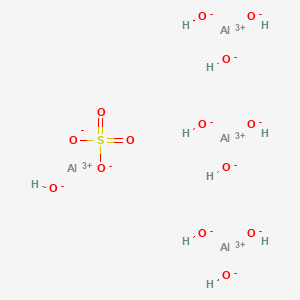
![(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B88045.png)
